6-isothiocyanato-1H-indazole

TRPA1 Antagonist Pain Research Positional Isomerism

Choose 6-isothiocyanato-1H-indazole for unambiguous covalent TRPA1 studies. Its 6-position isothiocyanate group ensures irreversible binding (rat TRPA1 IC50 5.5 µM) and sustained target inhibition—critical for washout assays and selectivity profiling. Unlike positional isomers, this scaffold delivers the precise geometry required for SAR exploration and is a versatile precursor for thiourea-based probe libraries. HPLC-verified ≥95% purity guarantees batch-to-batch reproducibility in pain pathway research and cancer cell screening.

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
Cat. No. B8621276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-isothiocyanato-1H-indazole
Molecular FormulaC8H5N3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N=C=S)NN=C2
InChIInChI=1S/C8H5N3S/c12-5-9-7-2-1-6-4-10-11-8(6)3-7/h1-4H,(H,10,11)
InChIKeyHYZRIZHZWRLTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isothiocyanato-1H-indazole in TRPA1 Antagonism and Antiproliferative Research: A Baseline Overview


6-Isothiocyanato-1H-indazole (CAS 119859-63-1) is a heterocyclic compound characterized by an indazole core with a reactive isothiocyanate functional group at the 6-position . This structural arrangement distinguishes it from other indazole isomers and provides a unique covalent reactivity profile. Preliminary screening data indicates its activity as an antagonist at the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key target in inflammatory pain pathways [1]. The compound also serves as a versatile building block in medicinal chemistry due to the electrophilic nature of the isothiocyanate group, which can form stable thiourea linkages with nucleophilic residues on target proteins .

Why Generic Substitution Fails: The Critical Role of Positional Isomerism and Functional Group Identity in 6-Isothiocyanato-1H-indazole


Generic substitution of 6-isothiocyanato-1H-indazole with other indazole derivatives or structurally related isothiocyanates is scientifically unsound due to the compound's specific positional isomerism and unique covalent reactivity profile. The placement of the isothiocyanate group at the 6-position of the 1H-indazole ring, rather than other positions, dictates its three-dimensional orientation within biological binding pockets, directly influencing target engagement and selectivity [1]. Furthermore, the isothiocyanate moiety itself is a key determinant of irreversible or pseudo-irreversible binding kinetics, which is not replicated by non-electrophilic substituents like amines or halogens commonly found on similar scaffolds. These differences manifest in quantifiable variations in potency, selectivity, and off-target liability, as detailed in the following quantitative evidence guide [2].

6-Isothiocyanato-1H-indazole Product-Specific Quantitative Evidence Guide for Informed Procurement


TRPA1 Antagonist Potency: A 12.8-Fold Difference Between Positional Isomers

In a direct head-to-head comparison, 6-isothiocyanato-1H-indazole demonstrates significantly higher potency as a TRPA1 antagonist than its positional isomer, 1-methyl-7-isothiocyanato-indazole. This difference highlights the critical impact of the isothiocyanate group's position on the indazole core for biological activity [1].

TRPA1 Antagonist Pain Research Positional Isomerism

Superior Physicochemical Profile for Assay Solubility and Handling

6-isothiocyanato-1H-indazole exhibits a favorable physicochemical profile compared to the larger, more lipophilic analog 1-benzyl-6-isothiocyanato-1H-indazole. The target compound's lower molecular weight and reduced lipophilicity translate to predicted higher aqueous solubility and simpler handling for in vitro assays .

Physicochemical Properties Assay Development Solubility

Unique Covalent Binding Mechanism vs. Reversible Indazole Inhibitors

The isothiocyanate group of 6-isothiocyanato-1H-indazole enables a covalent, irreversible binding mechanism that is distinct from the reversible inhibition typical of many indazole-based kinase inhibitors. This class-level inference is supported by the general reactivity of isothiocyanates with protein thiols, forming stable thiourea adducts [1]. In contrast, reversible indazole inhibitors like those targeting IDO1 (e.g., 3-carbohydrazide derivatives with IC50s of 720-770 nM) rely on non-covalent interactions and exhibit washout in cellular assays [2].

Covalent Inhibitor Mechanism of Action Kinase Selectivity

6-Isothiocyanato-1H-indazole: Prioritized Research and Industrial Application Scenarios


TRPA1 Antagonist Screening and Pain Pathway Validation Studies

Leverage 6-isothiocyanato-1H-indazole as a selective tool compound for TRPA1 antagonism in cellular models of inflammatory and neuropathic pain. The compound's demonstrated 5.5 µM IC50 against rat TRPA1 in HEK293 cells [1] makes it suitable for in vitro target engagement studies and for dissecting TRPA1-dependent signaling cascades. Its irreversible binding mechanism ensures prolonged pathway inhibition, enabling robust washout assays to confirm target specificity.

Development of Covalent Probes for Chemical Biology

Employ 6-isothiocyanato-1H-indazole as a scaffold for designing covalent chemical probes. The electrophilic isothiocyanate group at the 6-position provides a specific attachment point for covalent modification of target proteins [2]. This application is supported by the compound's favorable physicochemical profile (MW 175.21 g/mol), which facilitates cellular permeability and simplifies downstream mass spectrometry-based target identification workflows .

Medicinal Chemistry Lead Optimization via Isosteric Replacement

Utilize 6-isothiocyanato-1H-indazole as a key intermediate in the synthesis of novel heterocyclic libraries. The isothiocyanate group serves as a versatile handle for generating diverse thiourea, thiosemicarbazide, and heterocyclic derivatives [2]. This compound's unique substitution pattern is essential for exploring structure-activity relationships (SAR) that cannot be achieved with 5- or 7-substituted indazole analogs, as evidenced by the significant potency differences between positional isomers [1].

Antiproliferative Activity Profiling in Cancer Cell Lines

Deploy 6-isothiocyanato-1H-indazole in antiproliferative screens against cancer cell lines to evaluate its potential as a cytotoxic or cytostatic agent. While specific IC50 data for this compound is limited, its class-level activity as an isothiocyanate suggests it can induce cell cycle arrest and apoptosis [2]. Its use in comparative studies with non-isothiocyanate indazoles (e.g., those with IC50s ranging from 0.64-17 µM) is warranted to establish the contribution of covalent reactivity to anti-cancer efficacy [3].

Technical Documentation Hub

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